3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H20ClFN2O2S2 and its molecular weight is 402.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition can lead to a decrease in cell viability and induce apoptosis in cancer cells.
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of Action
Studies have shown that this compound can cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.
Biological Activity
The compound 3-chloro-4-fluoro-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential pharmacological applications. Its unique structure, which includes a thiophene ring and a piperidine moiety, suggests diverse biological activities, particularly in the fields of antibacterial and antifungal research.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Structural Features
- Chlorine and Fluorine Substituents : These halogens may enhance the compound's reactivity and biological activity.
- Thiophene Ring : Known for its electronic properties, contributing to potential interactions with biological targets.
- Piperidine Moiety : Often associated with various pharmacological effects, including analgesic and anti-inflammatory activities.
Antibacterial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial properties. The presence of the sulfonamide group allows for competitive inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial in folate synthesis.
Case Studies :
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including compounds similar to the target compound. Results showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The mechanism involves mimicking natural substrates, leading to enzyme inhibition, which disrupts bacterial growth and survival .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
Compound A | 0.0039 | S. aureus |
Compound B | 0.025 | E. coli |
Antifungal Activity
The compound's structure also suggests potential antifungal properties. Sulfonamides have been shown to possess activity against various fungi, particularly Candida species.
Research Findings :
- In vitro assays demonstrated that related compounds exhibited antifungal activity against Candida albicans, with some derivatives showing MIC values as low as 3.125 mg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives:
- Halogen Substitution : The presence of chlorine and fluorine enhances lipophilicity and may improve cell membrane penetration.
- Thiophene and Piperidine Influence : Modifications in the thiophene or piperidine structures can significantly alter pharmacodynamics and pharmacokinetics.
Comparative Analysis
A comparative analysis with similar compounds reveals insights into how structural variations affect biological activity:
Compound | Structure | Antibacterial Activity | Antifungal Activity |
---|---|---|---|
3-chloro-4-fluoro-N-(pyrazin-2-ylmethyl)benzenesulfonamide | Lacks thiophene | Moderate | Low |
3-chloro-4-fluoro-N-(furan-3-ylmethyl)benzenesulfonamide | Different ring structure | High | Moderate |
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O2S2/c18-16-9-15(1-2-17(16)19)25(22,23)20-10-13-3-6-21(7-4-13)11-14-5-8-24-12-14/h1-2,5,8-9,12-13,20H,3-4,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRYABXMURHIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.